molecular formula C9H12Cl2N4 B6276056 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride CAS No. 2763779-90-2

3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride

Cat. No.: B6276056
CAS No.: 2763779-90-2
M. Wt: 247.1
InChI Key:
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Description

3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride is a compound that belongs to the class of imidazopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazopyridine scaffold is a fused heterocyclic system that combines an imidazole ring with a pyridine ring, which contributes to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents, followed by cyclization to form the imidazopyridine core . The azetidine ring can be introduced through subsequent reactions involving azetidine derivatives under specific conditions. Industrial production methods often employ phase transfer catalysis and solid-liquid conditions to optimize yields and purity .

Chemical Reactions Analysis

3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the imidazopyridine ring.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride can be compared with other imidazopyridine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it can exhibit, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2763779-90-2

Molecular Formula

C9H12Cl2N4

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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